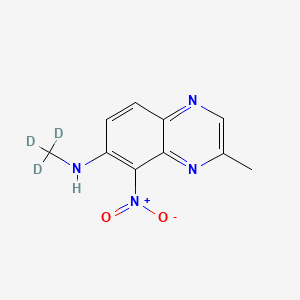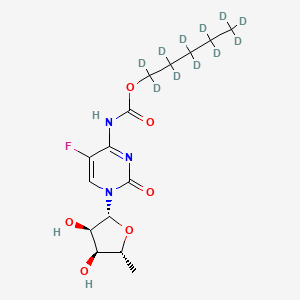
2-Methyl-7-methylamino-d3-8-nitro-quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-7-methylamino-d3-8-nitro-quinoxaline involves several steps. The starting material is typically a quinoxaline derivative, which undergoes nitration to introduce the nitro group at the 8-position. The methyl group at the 2-position is introduced through a Friedel-Crafts alkylation reaction. The methylamino group at the 7-position is introduced via a nucleophilic substitution reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to control the process .
Chemical Reactions Analysis
2-Methyl-7-methylamino-d3-8-nitro-quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-7-methylamino-d3-8-nitro-quinoxaline has several scientific research applications:
Chemistry: Used as a reference standard in synthetic chemistry and stable isotope labeling.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of high-quality reference materials and proficiency testing.
Mechanism of Action
The mechanism of action of 2-Methyl-7-methylamino-d3-8-nitro-quinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group may also play a role in binding to specific proteins or enzymes, affecting their activity and function .
Comparison with Similar Compounds
2-Methyl-7-methylamino-d3-8-nitro-quinoxaline can be compared with other similar compounds such as:
2-Methyl-7-methylamino-8-nitro-quinoxaline: Similar structure but without the deuterium labeling.
2-Methyl-7-amino-8-nitro-quinoxaline: Lacks the methyl group at the 7-position.
2-Methyl-8-nitro-quinoxaline: Lacks both the methylamino and deuterium labeling. The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in proteomics and other research applications.
Properties
IUPAC Name |
3-methyl-5-nitro-N-(trideuteriomethyl)quinoxalin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-5-12-7-3-4-8(11-2)10(14(15)16)9(7)13-6/h3-5,11H,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEGKKUGBIGLRG-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC(=C(C2=N1)[N+](=O)[O-])NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C2=NC(=CN=C2C=C1)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662107 |
Source


|
| Record name | 3-Methyl-N-(~2~H_3_)methyl-5-nitroquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-63-1 |
Source


|
| Record name | 3-Methyl-N-(~2~H_3_)methyl-5-nitroquinoxalin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate](/img/structure/B562037.png)







